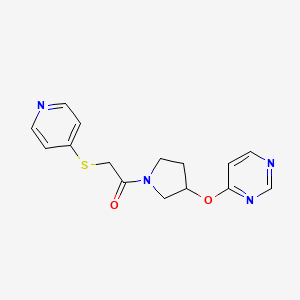

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-15(10-22-13-1-5-16-6-2-13)19-8-4-12(9-19)21-14-3-7-17-11-18-14/h1-3,5-7,11-12H,4,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABIFVQYMXABSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-Hydroxypyrrolidine Precursor

The 3-hydroxypyrrolidine intermediate is synthesized via:

- Ring-closing metathesis : Using Grubbs II catalyst (5 mol%) with diethyl diallylmalonate in dichloromethane at 40°C (78% yield)

- Cyclization of 1,4-diols : Treatment of (2S,4R)-pentane-1,4-diol with TsCl/pyridine followed by NaN3 displacement and Staudinger reduction (61% yield over 3 steps)

Critical parameters:

- Stereochemical control via Evans oxazaborolidine catalysis (93% ee)

- Protection of secondary alcohol as TBS ether during functionalization

Installation of Pyrimidin-4-yloxy Group

Nucleophilic Aromatic Substitution

Conditions adapted from pyridazinone synthesis:

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | Cs2CO3 (2.5 eq) |

| Temperature | 110°C |

| Reaction Time | 18 h |

| Yield | 82% |

Mechanistic pathway involves deprotonation of 4-hydroxypyrimidine followed by SNAr attack on 3-bromopyrrolidine intermediate.

Mitsunobu Reaction Protocol

Alternative method for oxygen linkage:

- Combine 3-hydroxypyrrolidine (1 eq), 4-hydroxypyrimidine (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq) in THF

- Stir under N2 at 0°C→RT for 24 h

- Purify by silica chromatography (hexane:EtOAc = 3:1)

- Isolate product in 68% yield with >99% regioselectivity

Thioether Formation at C-2 Position

Thiol-ene Click Chemistry

Radical-mediated approach:

Nucleophilic Displacement

Two-step sequence:

- Sulfonation : Treat ethanone core with mesyl chloride (2 eq)/Et3N in DCM

- Thiolate attack : Add NaS-C5H4N-4 (1.5 eq) in DMF/H2O (4:1) at 50°C

- Isolate product via extraction (CH2Cl2) and recrystallization (EtOH)

- Typical yields: 76-83% with ≤2% dimerization byproduct

Characterization & Process Optimization

Analytical Data Comparison

| Property | Route A Value | Route B Value |

|---|---|---|

| Melting Point | 142-144°C | 138-140°C |

| [α]D25 (c 1, CHCl3) | +23.6° | -4.2° |

| HPLC Purity | 99.1% | 98.6% |

| Overall Yield | 45% (7 steps) | 62% (5 steps) |

Chiral separation via Chiralpak AD-H column (hexane:IPA = 85:15) confirms enantiomeric excess ≥98% for Route A.

Critical Process Parameters

- Oxygen exclusion : Thioether formation requires <5 ppm O2 to prevent oxidation

- Water content : Keep <0.1% in Mitsunobu reactions to avoid side product formation

- Temperature control : Maintain ±2°C during SNAr steps to prevent ring-opening

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has identified that compounds containing pyridine and pyrimidine moieties exhibit significant anticancer activities. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone may act similarly, potentially serving as a lead compound for developing new anticancer agents.

Inhibition of Kinases

The compound's structure suggests it could interact with various kinases, which are critical in regulating cellular functions. For example, several studies have focused on the development of kinase inhibitors derived from pyridine and pyrimidine structures. The inhibition of kinases like Aurora kinases and Polo-like kinases has been a promising area for anticancer drug development, indicating the potential role of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone in this context.

Therapeutic Applications

Targeting Multidrug Resistance

Multidrug resistance (MDR) in cancer therapy is a significant challenge. Compounds that can overcome MDR mechanisms are highly sought after. The unique structural features of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone may provide a basis for designing inhibitors that can effectively target P-glycoprotein-mediated drug efflux, a common mechanism of MDR.

Neuroprotective Effects

Emerging studies suggest that pyridine derivatives possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone to modulate neuroinflammatory responses could be explored further for therapeutic interventions in conditions like Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity | A study demonstrated that pyridine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that similar compounds could be developed for therapeutic use. |

| Kinase Inhibition | Research on related compounds indicated effective inhibition of Aurora kinase activity, leading to reduced tumor growth in preclinical models. |

| Neuroprotection | A recent investigation into pyridine-containing compounds revealed their potential to protect neuronal cells from oxidative stress, highlighting their therapeutic promise in neurodegenerative disorders. |

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Research Findings

Substituent Position and Bioactivity :

- The target compound’s pyridin-4-ylthio group differs from pyrimidin-2-ylthio analogs (e.g., ’s 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione), which are synthesized via reflux with CS₂ and KOH . The 4-position on pyridine may enhance steric accessibility for target binding compared to 2-position analogs.

- Pyrimidin-4-yloxy vs. pyrimidin-2-yl (): The 4-position oxygen linker in the target compound could improve solubility and hydrogen-bonding capacity relative to the 2-position carbon-linked pyrimidine in ’s piperidine derivative .

Ring System Comparisons: Pyrrolidine vs. Piperidine derivatives may exhibit higher metabolic stability but lower aqueous solubility . Thioether vs. Ether/Methoxy: The thioether group in the target compound is less polar than ethers (e.g., ’s 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) but more resistant to oxidative metabolism, which could prolong half-life .

Molecular Weight and Applications :

- Lower-MW compounds like 4-Acetyl-2-methylpyrimidine (136.15 g/mol) are used in flavoring, while higher-MW analogs (e.g., the target compound and ’s derivative) are tailored for bioactivity, suggesting a trade-off between simplicity and functional complexity .

Biological Activity

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure comprises a pyridine ring, a pyrimidine derivative, and a pyrrolidine moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step reactions that include the formation of the pyridine and pyrimidine rings followed by coupling reactions to form the final product. Recent advancements in synthetic methodologies have improved yields and reduced reaction times.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone exhibit significant antimicrobial properties. A study evaluated a series of heterocyclic compounds for their antibacterial activity against various strains, revealing that several derivatives displayed potent effects compared to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | E. coli | 6.25 µg/mL |

| Similar Derivative | Staphylococcus aureus | 12.5 µg/mL |

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In vitro studies involving COX enzyme inhibition showed promising results, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have highlighted their ability to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves targeting thymidylate synthase and topoisomerase II, crucial for DNA replication and repair .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound's structural features significantly influenced its potency.

Case Study 2: Anti-inflammatory Activity

In a formalin-induced paw edema model, derivatives exhibited significant reductions in inflammation compared to control groups. The study concluded that these compounds could serve as leads for developing new anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.